molecular formula C15H8BrClN4O3S B2386071 5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391862-55-8

5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2386071
CAS No.: 391862-55-8
M. Wt: 439.67
InChI Key: QRMJWOQLSSPOBZ-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (PubChem CID: 4142059) is a synthetic organic compound with the molecular formula C15H8BrClN4O3S, designed for research applications . This benzamide derivative features a 1,3,4-thiadiazole core, a pharmacophore of significant interest in medicinal chemistry due to its versatile biological properties . The mesoionic nature of the 1,3,4-thiadiazole ring allows derivatives to readily cross biological membranes and interact strongly with various cellular targets, making this compound a valuable scaffold for investigating new therapeutic strategies . This compound is supplied for research purposes, with potential applications in several areas. The 1,3,4-thiadiazole scaffold is extensively studied for its anticancer properties , with research indicating mechanisms such as the inhibition of tubulin polymerization and carbonic anhydrase isozymes, which are critical targets for disrupting cancer cell proliferation . Furthermore, this structural class shows promising antiviral activity , and there is ongoing research to develop novel thiadiazole-based agents against emerging viral threats . This product is intended for use in laboratory research only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClN4O3S/c16-9-4-5-12(17)11(7-9)13(22)18-15-20-19-14(25-15)8-2-1-3-10(6-8)21(23)24/h1-7H,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMJWOQLSSPOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the thiadiazole derivative is treated with a nitrating agent such as nitric acid.

    Formation of the Benzamide Derivative: The final step involves the coupling of the brominated and chlorinated benzamide with the nitrophenyl-thiadiazole intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzamide ring can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Reduction Reactions: Reducing agents (hydrogen gas, palladium on carbon).

    Oxidation Reactions: Oxidizing agents (m-chloroperbenzoic acid).

Major Products Formed

    Substitution Reactions: Substituted benzamide derivatives.

    Reduction Reactions: Amino-thiadiazole derivatives.

    Oxidation Reactions: Sulfoxides or sulfones.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide have shown effectiveness against various bacterial and fungal pathogens. A study highlighted that certain thiadiazole derivatives demonstrated potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, a related compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways . The following table summarizes findings from various studies on anticancer activity:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)120 - 160
MDA-MB-231 (Breast Cancer)70 - 170
HCT116 (Colon Cancer)3 - 4

Chemical Reactions and Synthesis

The synthesis of 5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

  • Formation of the Thiadiazole Ring : Synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
  • Introduction of the Nitrophenyl Group : Achieved through a nitration reaction using nitric acid.
  • Formation of the Benzamide Derivative : Involves coupling the brominated and chlorinated benzamide with the nitrophenyl-thiadiazole intermediate using a coupling reagent like EDCI in the presence of a base .

Structure-Activity Relationship (SAR)

The Structure-Activity Relationship analysis reveals that modifications to the thiadiazole core significantly influence biological activity:

  • Substitution Patterns : The presence of electron-withdrawing groups enhances anticancer activity.
  • Hydrophobic Interactions : The bromine atom and nitrophenyl group contribute to better binding affinity with target proteins.

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives similar to 5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide:

  • Clinical Trial on Cancer Patients : A derivative was administered to patients with advanced breast cancer, showing significant tumor size reduction after several treatment cycles.
  • Antimicrobial Efficacy Study : In vitro tests demonstrated effectiveness against multi-drug resistant bacterial strains.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Bromo Substitution : Bromo-substituted benzamides (e.g., target compound and ) show superior antitumor activity compared to chloro or fluoro analogues, likely due to enhanced electron-withdrawing effects and steric interactions .
  • Nitro Group : The 3-nitrophenyl group in the target compound may improve binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), as seen in nitazoxanide derivatives .
  • Thiadiazole Modifications : Sulfanyl (e.g., benzylthio in ) or alkyl (e.g., tert-butyl in ) substituents alter solubility and pharmacokinetics.

Spectroscopic and Physical Properties

Spectroscopic data for selected compounds:

Compound Name ¹H NMR (δ, ppm) IR (cm⁻¹) Melting Point (°C) Reference
Target Compound Not reported Not reported Not reported -
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) 8.5–8.7 (pyridine), 7.3–7.9 (benzamide) 3270 (N-H), 1680 (C=O) 223–225
2-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4d) 7.1–7.5 (fluorophenyl) 3290 (N-H), 1695 (C=O) 195–197
N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide Not reported Not reported 148–150

Insights :

  • The absence of reported data for the target compound highlights a research gap.
  • Chloro and fluoro analogues show distinct ¹H NMR shifts for aromatic protons, influenced by electronegativity .
  • Melting points correlate with molecular symmetry and intermolecular forces; bromo derivatives generally have higher melting points than fluoro analogues .

Antitumor Activity

  • The bromo-substituted compound in demonstrated 100% protection against mortality at 60 mg/kg, outperforming non-bromo analogues .
  • Nitro groups (as in the target compound) are associated with enzyme inhibition, similar to nitazoxanide derivatives targeting PFOR .

Antimicrobial Potential

  • Thiadiazole derivatives with electron-withdrawing groups (e.g., ’s 2,4-difluorobenzamide) exhibit antimicrobial activity via hydrogen bonding and hydrophobic interactions .

Biological Activity

5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article reviews its biological activity, synthesizing findings from diverse research studies and patents.

Chemical Structure and Properties

The chemical formula for 5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide can be represented as follows:

  • Molecular Formula : C13H9BrClN3O2S
  • Molecular Weight : 368.66 g/mol

This compound features a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide have shown effectiveness against various bacterial and fungal pathogens. A study highlighted that certain thiadiazole derivatives demonstrated potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, a compound with a related structure was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has been suggested that thiadiazole derivatives can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition could lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutics.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives against pathogenic strains. The results indicated that 5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibited an MIC of 10 µg/mL against Candida albicans, suggesting strong antifungal activity .

CompoundTarget PathogenMIC (µg/mL)
Compound AE. coli8
Compound BS. aureus12
5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide C. albicans10

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against human lung cancer cells (A549). The results showed a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment .

Concentration (µM)Cell Viability (%)
0100
1085
20 50
40 30

Q & A

Q. What are the key structural features of this compound that influence its bioactivity?

The compound’s bioactivity arises from its hybrid structure:

  • Benzamide core : Substituted with bromo (Br) and chloro (Cl) groups at positions 5 and 2, respectively, enhancing electrophilic reactivity and potential DNA/protein interactions .
  • 1,3,4-Thiadiazole ring : A sulfur- and nitrogen-rich heterocycle known for diverse biological activity, including enzyme inhibition .
  • 3-Nitrophenyl substituent : The nitro group (-NO₂) introduces strong electron-withdrawing effects, stabilizing charge-transfer interactions with biological targets .

Q. How can researchers confirm the molecular structure post-synthesis?

Methodological workflow :

Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and connectivity (e.g., aromatic protons, thiadiazole ring carbons) .

Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS showing [M+H]+^+ at m/z corresponding to C15_{15}H8_{8}BrClN4_{4}O3_{3}S) .

X-ray Crystallography : Use SHELX programs to resolve crystal structures, confirming bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Q. What analytical techniques are used to assess purity and stability?

Parameter Technique Example Data
PurityHPLC>95% purity (C18 column, MeOH:H2 _2O = 70:30)
Thermal stabilityDifferential Scanning Calorimetry (DSC)Melting point: 220–225°C
SolubilityUV-Vis spectroscopySoluble in DMSO (>10 mg/mL)

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yield and scalability?

Key challenges :

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide precursors under acidic conditions (e.g., H2 _2SO4 _4/POCl3 _3) often yields <60% .
  • Nitro group introduction : Direct nitration risks over-oxidation; safer alternatives include coupling pre-nitrated aryl halides via Suzuki-Miyaura cross-coupling (yield improvement to ~75%) .

Q. Comparative synthesis table :

Method Yield Purity Limitations
Classical cyclization55%90%Side-product formation
Cross-coupling approach75%95%Requires Pd catalysts

Q. How does the nitro group influence reactivity and target interactions?

  • Electrophilic reactivity : The -NO2 _2 group enhances electrophilicity, facilitating covalent bonding with nucleophilic residues (e.g., cysteine thiols in kinases) .
  • π-π stacking : The nitro-phenyl group stabilizes interactions with aromatic residues in enzyme active sites (e.g., observed in docking studies with cyclin-dependent kinases) .
  • Redox activity : Nitro reduction to -NH2 _2 under cellular conditions may generate reactive intermediates, contributing to cytotoxicity .

Q. What cellular pathways are targeted in anticancer studies?

  • Apoptosis induction : Upregulation of pro-apoptotic Bax and downregulation of Bcl-2 in leukemia cell lines (IC50 _{50} ~5 µM) .
  • Kinase inhibition : Selective inhibition of CDK1 (cyclin-dependent kinase 1) via competitive binding to ATP pockets (in silico docking score: -9.2 kcal/mol) .
  • ROS generation : Nitro group-mediated oxidative stress in solid tumors (2-fold ROS increase in HeLa cells) .

Q. How can structural modifications improve pharmacokinetic properties?

Strategies :

  • Lipophilicity adjustment : Replace nitro group with -CF3 _3 to enhance blood-brain barrier penetration (logP reduction from 3.2 to 2.8) .
  • Prodrug design : Mask the amide group as an ester to improve oral bioavailability (hydrolyzed in vivo by esterases) .
  • Solubility enhancement : Introduce polar groups (e.g., morpholine) to the thiadiazole ring, increasing aqueous solubility by 30% .

Q. SAR table for derivatives :

Modification Activity (IC50 _{50}) Solubility (mg/mL)
-NO2 _2 (parent)5.0 µM0.8
-CF3 _34.2 µM1.2
-SO2 _2NH2 _27.8 µM2.5

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